molecular formula C18H24ClN3O B13969626 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride CAS No. 32058-64-3

4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride

Cat. No.: B13969626
CAS No.: 32058-64-3
M. Wt: 333.9 g/mol
InChI Key: WSZATYYDJMUHHV-UHFFFAOYSA-N
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Description

4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps may include:

    Formation of the pyridazinone ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions.

    Attachment of the pyrrolidinoethyl side chain: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the pyridazinone ring or other functional groups, leading to various reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, alkylating agents, arylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. They could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-6-phenyl-3(2H)-pyridazinone: Lacks the pyrrolidinoethyl side chain.

    6-Phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the ethyl group.

    4-Ethyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone: Lacks the phenyl group.

Uniqueness

4-Ethyl-6-phenyl-2-(2-pyrrolidinoethyl)-3(2H)-pyridazinone hydrochloride is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties compared to its analogs.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

32058-64-3

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

4-ethyl-6-phenyl-2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one;hydrochloride

InChI

InChI=1S/C18H23N3O.ClH/c1-2-15-14-17(16-8-4-3-5-9-16)19-21(18(15)22)13-12-20-10-6-7-11-20;/h3-5,8-9,14H,2,6-7,10-13H2,1H3;1H

InChI Key

WSZATYYDJMUHHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN(C1=O)CCN2CCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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